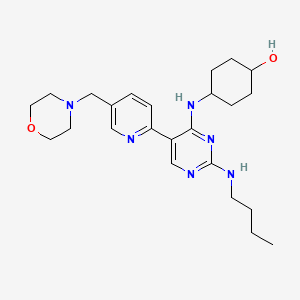

(1R,4r)-4-((2-(丁氨基)-5-(5-(吗啉基甲基)吡啶-2-基)嘧啶-4-基)氨基)环己醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UNC2250 is a potent and selective Mer Kinase inhibitor. When applied to live cells, UNC2250 inhibited steady-state phosphorylation of endogenous Mer with an IC50 of 9.8 nM and blocked ligand-stimulated activation of a chimeric EGFR-Mer protein. Treatment with UNC2250 also resulted in decreased colony-forming potential in rhabdoid and NSCLC tumor cells, thereby demonstrating functional antitumor activity. The results provide a rationale for further investigation of UNC2250 for therapeutic application in patients with cancer.

科学研究应用

Inhibition of Inflammatory Responses in ALI/ARDS

UNC2250 has been found to suppress inflammatory responses in the pathogenesis of lipopolysaccharide (LPS)-induced acute lung injury (ALI)/acute respiratory distress syndrome (ARDS) . It inhibits the infiltration into the lungs of neutrophils and monocytes with increased amounts of Gas6 and Mer proteins, severe lung damage, and increased amounts of reactive oxygen species (ROS) in LPS-induced ALI in mice .

Reduction of Mortality in ALI Models

UNC2250 is reported to reduce mortality in a murine LPS-induced acute lung injury (ALI) model . This suggests its potential as a therapeutic agent in treating ALI.

Inhibition of Colony-Forming Potential in Tumor Cells

UNC2250 inhibits colony-forming potential in rhabdoid (by 36% at 100 nM; BT-12 cells) and NSCLC tumor cells (Colo699 IC50 = 100 nM) with good pharmacokinetic properties . This indicates its potential use in cancer research and treatment.

Induction of G2/M Phase Arrest in MCL Cells

UNC2250 has been found to induce G2/M phase arrest in mantle cell lymphoma (MCL) cells . This could be a potential application in the treatment of MCL.

Induction of Apoptosis in MCL Cells

In addition to causing G2/M phase arrest, UNC2250 also prompts apoptosis in MCL cells . This further strengthens its potential as a therapeutic agent in MCL treatment.

Inhibition of Mer Phosphorylation

UNC2250 reduces endogenous Mer phosphorylation level , which could have implications in various biological processes where Mer phosphorylation plays a role.

作用机制

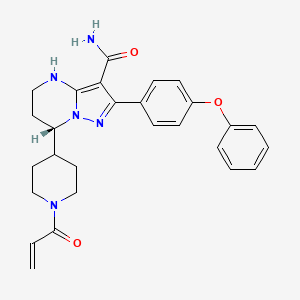

UNC2250, also known as “UNC-2250” or “(1R,4r)-4-((2-(butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol”, is a potent and selective inhibitor of the Mer receptor tyrosine kinase .

Target of Action

UNC2250 primarily targets the Mer receptor tyrosine kinase (MerTK), with an IC50 value of 1.7 nM . It exhibits about 160- and 60-fold selectivity over the closely related kinases Axl and Tyro3 .

Mode of Action

UNC2250 inhibits MerTK by blocking the steady-state phosphorylation of endogenous Mer in cells . This inhibition reduces the activation of downstream AKT and p38 .

Biochemical Pathways

The inhibition of MerTK by UNC2250 affects several biochemical pathways. It decreases the activation of downstream AKT and p38, which are involved in cell survival and proliferation .

Pharmacokinetics

UNC2250 has good pharmacokinetic properties . .

Result of Action

UNC2250’s action results in the inhibition of proliferation and invasion in cells . It also sensitizes cells to treatment with other drugs, such as vincristine and doxorubicin . UNC2250 induces G2/M phase arrest and prompts apoptosis in cells, accompanied by increased expression of Bax, cleaved caspase 3 and poly (ADP-ribose) polymerase, and decreased expression of Bcl-2, Mcl-1 and Bcl-xL .

属性

IUPAC Name |

4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSSKFCQHXOBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of UNC2250 and how does it impact downstream signaling?

A: UNC2250 is a selective inhibitor of the Mer tyrosine kinase (MerTK) []. It binds to MerTK and prevents its activation by the ligand Gas6. This inhibition disrupts downstream signaling pathways associated with cell survival, proliferation, migration, and inflammation. For example, in human umbilical vein endothelial cells (HUVECs), UNC2250 blocked the Gas6-induced downregulation of thrombomodulin and upregulation of plasminogen activator inhibitor type-1 (PAI-1) [].

Q2: What is the impact of UNC2250 on inflammatory responses in acute lung injury (ALI)?

A: In mouse models of LPS-induced ALI, UNC2250 administration significantly reduced neutrophil and monocyte infiltration into the lungs []. This was accompanied by a decrease in lung damage and reactive oxygen species (ROS) production, suggesting a protective effect against inflammation.

Q3: How does UNC2250 affect platelet aggregation and endothelial dysfunction in the context of graft-versus-host disease (GVHD)?

A: Research indicates that elevated Gas6 levels contribute to endothelial damage and thrombotic microangiopathy (TMA) associated with GVHD []. UNC2250 was shown to suppress platelet aggregation induced by both exogenous Gas6 and collagen []. Additionally, it inhibited the Gas6-mediated downregulation of thrombomodulin and upregulation of adhesion molecules (ICAM-1 and VCAM-1) in HUVECs, suggesting a protective effect against endothelial dysfunction [].

Q4: Has UNC2250 demonstrated efficacy in in vivo models of GVHD and TMA?

A: Yes, in mouse models of allogeneic hematopoietic stem cell transplantation (allo-HSCT), UNC2250 administration significantly reduced hepatic GVHD and TMA formation in the liver and kidney []. These findings suggest its potential as a therapeutic agent for TMA associated with GVHD.

Q5: Are there any known structure-activity relationships (SAR) for UNC2250 and its analogues?

A: While detailed SAR studies for UNC2250 are not extensively discussed in the provided abstracts, it is known that the compound's design was based on a pseudo-ring replacement strategy targeting the Mer kinase active site []. This suggests that specific structural features of UNC2250, such as the pyridinepyrimidine core, are crucial for its potency and selectivity.

Q6: What are the potential implications of UNC2250's selectivity for MerTK in a therapeutic context?

A: UNC2250 exhibits high selectivity for MerTK over other kinases []. This selectivity is crucial for minimizing off-target effects and enhancing its safety profile as a potential therapeutic agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)